An In-depth Technical Guide to 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing from established principles and analogous structures, this document will explore its chemical properties, synthesis methodologies, and potential applications, offering valuable insights for researchers in the field.
Introduction: The Piperazine-2,5-dione Scaffold
Piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs), are a prominent class of natural and synthetic compounds.[1][2] Their rigid, six-membered ring structure provides a valuable scaffold for the development of bioactive molecules.[3][4] This core structure, formed from the condensation of two amino acids, offers several advantages in drug design, including enhanced stability against enzymatic degradation compared to their linear peptide counterparts and the ability to present side chains in well-defined spatial orientations.[1][4] These properties make piperazine-2,5-diones a sought-after framework for designing potent therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[4][5]
The subject of this guide, 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, incorporates two key functional groups onto this core: a hydroxymethyl group and an N-methyl group. The hydroxymethyl group provides a site for further chemical modification and can influence solubility and interactions with biological targets.[6] The N-methyl group can significantly impact the molecule's conformational flexibility and pharmacokinetic properties, such as oral bioavailability.[7][8][9][10]
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₆H₁₀N₂O₃ | Based on structural analysis. |
| Molecular Weight | 158.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Similar N-methylated piperazine-2,5-diones are described as solids.[11] |
| Solubility | Expected to be soluble in polar solvents like water and alcohols. | The presence of the hydroxymethyl group and the amide functionalities should allow for hydrogen bonding, contributing to solubility in polar media.[11] |
| Stability | The piperazine-2,5-dione ring is generally stable.[12] However, the hydroxymethyl group may be susceptible to oxidation or other transformations under certain conditions.[6] The stability of phenylpiperazine derivatives can be influenced by factors such as hydrolysis, oxidation, and photodegradation.[13] |
Synthesis Strategies
The synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione can be approached through several established methods for creating substituted piperazine-2,5-diones. The two primary strategies involve either building the ring system from acyclic precursors or modifying a pre-existing piperazine-2,5-dione core.[3]
Cyclization of Dipeptide Precursors
A common and versatile method for synthesizing piperazine-2,5-diones is the intramolecular cyclization of a linear dipeptide.[1][2] For the target molecule, this would involve a dipeptide composed of N-methylglycine (sarcosine) and a serine derivative.
Figure 1. General workflow for the synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione via dipeptide cyclization.
Experimental Protocol (Hypothetical):
-
Dipeptide Formation: Couple N-Boc-N-methylglycine with a serine methyl ester using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide ester, often by heating in a suitable solvent. Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient method for the cyclization of N-Boc dipeptide esters to form 2,5-piperazinediones.[14]
Modification of a Pre-existing Piperazine-2,5-dione
An alternative approach involves the N-hydroxymethylation of a pre-formed 4-methylpiperazine-2,5-dione (sarcosine anhydride). This method leverages the reactivity of the amide nitrogen.
Figure 2. Synthesis of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione via N-hydroxymethylation.
Experimental Protocol (Analogous):
A two-step procedure has been described for the hydroxymethylation of 6-methylpiperazine-2,5-dione, which can be adapted for this synthesis.[6]
-
Mannich Reaction: React 4-methylpiperazine-2,5-dione with formaldehyde and a secondary amine (e.g., morpholine) in a solvent like acetonitrile at a moderate temperature (e.g., 40°C) to form a tertiary amine intermediate.
-
Hydrolysis: Treat the intermediate with an acid (e.g., 1M HCl) at an elevated temperature (e.g., 70°C) for a few hours to yield the final hydroxymethylated product.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione is primarily dictated by its functional groups: the hydroxymethyl group and the amide bonds within the piperazine-2,5-dione ring.
Reactions of the Hydroxymethyl Group
The hydroxymethyl group is a versatile handle for further chemical modifications. Based on the reactivity of the analogous 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione, the following reactions are anticipated[6]:
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., potassium permanganate).
-
Reduction: While the hydroxymethyl group is already in a reduced state, the amide carbonyls could potentially be reduced under strong reducing conditions, though this would alter the core scaffold.
-
Substitution: The hydroxyl group can be converted to a leaving group and subsequently displaced by various nucleophiles to introduce a range of functional groups.
Spectroscopic Data (Predicted)
While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on its structure and data from similar compounds.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methylene protons of the hydroxymethyl group (doublet or multiplet), the proton on the carbon bearing the hydroxymethyl group (triplet or multiplet), and the methylene protons of the piperazine ring (multiplets).[12][15] |
| ¹³C NMR | Resonances for the N-methyl carbon, the hydroxymethyl carbon, the two carbonyl carbons, and the methylene carbons of the piperazine ring.[12] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the amides, and C-N stretching vibrations.[16] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery and Development
The unique structural features of 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione make it an attractive scaffold for the development of novel therapeutic agents.
Central Nervous System (CNS) Applications
Derivatives of piperazine-2,5-dione have shown promise in the treatment of neurological disorders. For instance, some derivatives bearing indole analogs have demonstrated antidepressant, anti-inflammatory, and analgesic activities in vivo.[5] The ability of the hydroxymethyl group to form hydrogen bonds could be crucial for interactions with biological targets within the CNS.[6]
Anticancer and Antimicrobial Potential
The piperazine-2,5-dione core is found in numerous natural products with cytotoxic and antimicrobial properties.[15] The ability to functionalize the hydroxymethyl group allows for the generation of a library of derivatives that can be screened for anticancer and antimicrobial activity.
Improving Oral Bioavailability
A significant challenge in peptide-based drug development is achieving good oral bioavailability.[7][9] N-methylation of cyclic peptides is a well-established strategy to improve this property by reducing the number of hydrogen bond donors and potentially favoring conformations that are more amenable to passive diffusion across biological membranes.[8][10] The presence of the N-methyl group in 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione suggests that it could serve as a starting point for developing orally bioavailable drugs.
Conclusion
1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a promising, yet underexplored, chemical entity. Its piperazine-2,5-dione core provides a stable and conformationally constrained scaffold, while the hydroxymethyl and N-methyl groups offer opportunities for chemical diversification and optimization of pharmacokinetic properties. The synthetic routes are accessible through established chemical methodologies. Further investigation into the synthesis, derivatization, and biological evaluation of this compound and its analogs is warranted to fully unlock its therapeutic potential.
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